2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Overview
Description
2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a complex organic compound that features a pyridine ring substituted with a 1,3,4-oxadiazole ring, which is further substituted with a 1-naphthylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the 1-naphthylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the oxadiazole ring with 1-naphthylmethylthiol.
Coupling with pyridine: The final step involves coupling the substituted oxadiazole with a pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring can interact with nucleophilic sites in proteins, while the naphthylmethylthio group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole-2-yl derivatives: These compounds share a similar structure but have a thiadiazole ring instead of an oxadiazole ring.
1,3,4-oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring.
Uniqueness
2-(Naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole is unique due to the combination of the oxadiazole ring and the naphthylmethylthio group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-2-9-16-13(5-1)6-3-7-15(16)12-23-18-21-20-17(22-18)14-8-4-10-19-11-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJNUXHEAVJPKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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